Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate
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Overview
Description
Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate is a chemical compound with the molecular formula C23H19N3O6. It is characterized by its unique structure, which includes a pyridine ring flanked by two benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dibromopyridine with 4-methoxycarbonylphenylboronic acid. The reaction typically takes place in the presence of a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzoate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,4’-[2,5-pyridinediylbis(carbonylimino)]dibenzoate: Similar structure but with different substitution pattern on the pyridine ring.
5,5’-[Pyridine-2,6-diylbis(carbonylimino)]dibenzoate: Another related compound with a different substitution pattern.
Uniqueness
Dimethyl 4,4’-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C23H19N3O6 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 4-[[6-[(4-methoxycarbonylphenyl)carbamoyl]pyridine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O6/c1-31-22(29)14-6-10-16(11-7-14)24-20(27)18-4-3-5-19(26-18)21(28)25-17-12-8-15(9-13-17)23(30)32-2/h3-13H,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
UCBMACNHLKSQKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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